N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 2034306-92-6
VCID: VC7143759
InChI: InChI=1S/C18H13N3O2S/c22-18(13-4-6-15-17(8-13)24-11-21-15)20-10-12-3-5-14(19-9-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22)
SMILES: C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4
Molecular Formula: C18H13N3O2S
Molecular Weight: 335.38

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide

CAS No.: 2034306-92-6

Cat. No.: VC7143759

Molecular Formula: C18H13N3O2S

Molecular Weight: 335.38

* For research use only. Not for human or veterinary use.

N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide - 2034306-92-6

Specification

CAS No. 2034306-92-6
Molecular Formula C18H13N3O2S
Molecular Weight 335.38
IUPAC Name N-[[6-(furan-2-yl)pyridin-3-yl]methyl]-1,3-benzothiazole-6-carboxamide
Standard InChI InChI=1S/C18H13N3O2S/c22-18(13-4-6-15-17(8-13)24-11-21-15)20-10-12-3-5-14(19-9-12)16-2-1-7-23-16/h1-9,11H,10H2,(H,20,22)
Standard InChI Key SIPKDHJWUPCFJS-UHFFFAOYSA-N
SMILES C1=COC(=C1)C2=NC=C(C=C2)CNC(=O)C3=CC4=C(C=C3)N=CS4

Introduction

Structural Elucidation and Physicochemical Properties

Molecular Architecture

The compound features a benzothiazole core substituted at the 6-position with a carboxamide group. This carboxamide linker connects to a pyridin-3-ylmethyl group, which is further substituted at the 6-position of the pyridine ring with a furan-2-yl moiety. The fusion of aromatic and heteroaromatic systems creates a planar scaffold conducive to π-π stacking and hydrogen-bonding interactions, as observed in structurally related benzothiazoles .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC18H13N3O2S\text{C}_{18}\text{H}_{13}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight335.38 g/mol
CAS Number2034306-92-6

Crystallographic and Conformational Insights

Although no crystal structure data exist for this specific compound, analogous benzothiazole derivatives exhibit near-planar configurations with intramolecular non-covalent interactions. For instance, 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one displays a planar arrangement between benzothiazole and chromene systems, stabilized by an intramolecular S⋯O=C contact (2.727 Å) . Similarly, 1-(benzo[d]thiazol-2-yl)thiourea derivatives adopt planar geometries with intermolecular hydrogen bonds (N–H⋯S) that stabilize crystal packing . These observations suggest that N-((6-(furan-2-yl)pyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide may likewise favor planar conformations, potentially enhancing binding affinity to biological targets.

Synthetic Strategies and Precursor Pathways

Retrosynthetic Analysis

The synthesis of benzothiazole carboxamides typically involves coupling reactions between carboxylic acid derivatives and amines. For example, 2-acetamidobenzo[d]thiazole-6-carboxylic acid has been coupled with alkylamines using carbodiimide-based activating agents to yield BRAFV600E inhibitors . Similarly, Suzuki-Miyaura cross-coupling reactions have been employed to introduce aryl groups to benzothiazole scaffolds . Applied to the target compound, a plausible route might involve:

  • Synthesis of benzo[d]thiazole-6-carboxylic acid via cyclization of 2-aminothiophenol with a suitably substituted carbonyl precursor.

  • Activation of the carboxylic acid as an acyl chloride or mixed anhydride.

  • Coupling with (6-(furan-2-yl)pyridin-3-yl)methanamine under basic conditions.

Challenges in Functionalization

The furan and pyridine moieties introduce steric and electronic complexities. Furan’s oxygen atom may participate in undesired side reactions during coupling steps, necessitating protective strategies. Additionally, regioselective substitution on the pyridine ring requires careful control of reaction conditions to avoid isomerization.

Computational and Structure-Activity Relationship (SAR) Considerations

Molecular Docking Simulations

Hypothetical docking studies could position the benzothiazole core within hydrophobic pockets of target proteins, while the carboxamide linker forms hydrogen bonds with catalytic residues. For example, in BRAFV600E, the acetamido group of related compounds interacts with the DFG motif, stabilizing the inactive kinase conformation . The furan oxygen might engage in dipole interactions or water-mediated contacts, modulating binding kinetics.

SAR Trends in Benzothiazole Derivatives

  • Position 2 Substitution: Acetamido groups at this position enhance BRAF inhibition , whereas thiourea moieties improve antiviral activity .

  • Position 6 Substitution: Carboxamides with flexible linkers (e.g., propyl chains) improve solubility and target engagement compared to rigid aryl groups .

  • Heteroaromatic Extensions: Furan and thiophene rings at distal positions can fine-tune electronic properties and π-stacking capacity .

Future Directions and Research Gaps

Priority Investigations

  • Synthetic Optimization: Developing scalable routes to improve yield and purity, particularly for the (6-(furan-2-yl)pyridin-3-yl)methanamine precursor.

  • Biological Profiling: Screening against viral, bacterial, and cancer cell lines to identify lead indications.

  • ADMET Studies: Assessing solubility, metabolic stability, and toxicity to guide medicinal chemistry refinements.

Collaborative Opportunities

Partnerships with crystallography labs could resolve the compound’s three-dimensional structure, informing rational design. Additionally, fragment-based drug discovery might leverage the benzothiazole core to generate second-generation analogs with enhanced potency.

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